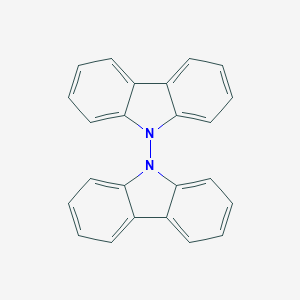![molecular formula C7H9N3O3 B186337 2-[(3-Nitro-2-pyridinyl)amino]ethanol CAS No. 50798-38-4](/img/structure/B186337.png)
2-[(3-Nitro-2-pyridinyl)amino]ethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2-[(3-Nitro-2-pyridinyl)amino]ethanol” is a chemical compound with the CAS Number: 50798-38-4 . It has a molecular weight of 183.17 . The IUPAC name for this compound is 2-[(3-nitro-2-pyridinyl)amino]ethanol . It is a solid at room temperature .
Molecular Structure Analysis
The InChI code for “2-[(3-Nitro-2-pyridinyl)amino]ethanol” is 1S/C7H9N3O3/c11-5-4-9-7-6 (10 (12)13)2-1-3-8-7/h1-3,11H,4-5H2, (H,8,9) . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis
“2-[(3-Nitro-2-pyridinyl)amino]ethanol” is a solid at room temperature . It has a molecular weight of 183.17 . The compound’s InChI code is 1S/C7H9N3O3/c11-5-4-9-7-6 (10 (12)13)2-1-3-8-7/h1-3,11H,4-5H2, (H,8,9) .Aplicaciones Científicas De Investigación
Synthesis and Structural Characterization
One area of research focuses on the synthesis and structural characterization of compounds derived from 2-[(3-Nitro-2-pyridinyl)amino]ethanol. For example, studies have reported the synthesis of unsymmetrical Schiff bases derived from 2,3-diaminopyridine, highlighting the formation of products through condensation reactions. These studies often utilize spectroscopic methods for analysis and provide insights into the crystal and molecular structures of these compounds (Opozda, Łasocha, & Włodarczyk-Gajda, 2003).
Reactivity with Nitric Oxide
Another significant application involves the study of nitric oxide reactivity. Copper(II) complexes with bidentate amine ligands, including derivatives of 2-[(3-Nitro-2-pyridinyl)amino]ethanol, have been synthesized to explore their reactivity with nitric oxide. This research contributes to understanding the effect of chelate ring size on the stability of [Cu(II)-NO] intermediates, with implications for catalysis and nitric oxide scavenging applications (Sarma et al., 2012).
Formation of Cu(II) Complexes
Research on the formation of Cu(II) complexes with Schiff base ligands derived from unsymmetrical tripodal amines, including 2-[(3-Nitro-2-pyridinyl)amino]ethanol derivatives, sheds light on inter- and intramolecular interactions. These studies not only explore the synthesis of these complexes but also examine their structural characteristics through X-ray diffraction and theoretical studies, revealing insights into the coordination behavior and complex stability (Keypour et al., 2015).
Antibacterial Studies
Furthermore, the antibacterial activity of synthesized complexes involving 2-[(3-Nitro-2-pyridinyl)amino]ethanol derivatives has been a topic of interest. For instance, Ni(II) and Cd(II) Schiff base complexes have been evaluated for their efficacy against various bacterial strains, providing valuable information for the development of new antibacterial agents (Keypour, Jamshidi, Rezaeivala, & Valencia, 2013).
Catalytic Applications
Lastly, the catalytic applications of complexes formed with 2-[(3-Nitro-2-pyridinyl)amino]ethanol derivatives have been explored, particularly in reactions such as the hydrolysis of phosphate diesters. Studies in this area aim to understand the mechanisms and efficiency of these catalytic processes, contributing to the broader field of catalysis and enzymatic reaction modeling (Zhang & Liang, 2006).
Safety and Hazards
Propiedades
IUPAC Name |
2-[(3-nitropyridin-2-yl)amino]ethanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3O3/c11-5-4-9-7-6(10(12)13)2-1-3-8-7/h1-3,11H,4-5H2,(H,8,9) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSBCSRCDLQUKSY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)NCCO)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90407887 |
Source


|
| Record name | 2-[(3-NITRO-2-PYRIDINYL)AMINO]ETHANOL | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90407887 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.16 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(3-Nitro-2-pyridinyl)amino]ethanol | |
CAS RN |
50798-38-4 |
Source


|
| Record name | 2-[(3-NITRO-2-PYRIDINYL)AMINO]ETHANOL | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90407887 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-Chloro-3-methylbenzo[f]quinoline](/img/structure/B186255.png)









![Acetic acid, [4-chloro-2-(1-phenyl-1H-pyrazol-5-yl)phenoxy]-, ethyl ester](/img/structure/B186271.png)
![5-bromo-N-[2-(4-fluorophenyl)-1,3-benzoxazol-5-yl]furan-2-carboxamide](/img/structure/B186273.png)
![N-[4-(1,3-benzoxazol-2-yl)phenyl]-2-(4-bromophenoxy)acetamide](/img/structure/B186274.png)
